2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole
CAS No.: 141764-85-4
Cat. No.: VC21275863
Molecular Formula: C6H5Cl2NO2S
Molecular Weight: 226.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141764-85-4 |
|---|---|
| Molecular Formula | C6H5Cl2NO2S |
| Molecular Weight | 226.08 g/mol |
| IUPAC Name | 2,4-dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole |
| Standard InChI | InChI=1S/C6H5Cl2NO2S/c7-4-3(12-6(8)9-4)5-10-1-2-11-5/h5H,1-2H2 |
| Standard InChI Key | PIXNOZYDMRHICD-UHFFFAOYSA-N |
| SMILES | C1COC(O1)C2=C(N=C(S2)Cl)Cl |
| Canonical SMILES | C1COC(O1)C2=C(N=C(S2)Cl)Cl |
Introduction
Chemical Identity and Structure
2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole is identified through several key parameters that define its chemical identity. The compound contains a five-membered thiazole ring with nitrogen and sulfur atoms, substituted with two chlorine atoms at positions 2 and 4, and a 1,3-dioxolan-2-yl group at position 5. According to the safety data sheet from AK Scientific, the compound is designated by its IUPAC name 2,4-dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole .
The compound's structural features contribute to its chemical behavior and potential reactivity. The thiazole core provides electron-rich centers that can participate in various chemical transformations, while the chlorine substituents offer sites for potential nucleophilic substitution reactions. The dioxolane moiety introduces additional functionality that can be leveraged in synthetic applications.
This particular molecular architecture classifies it as a functionalized heterocycle with potential applications in various research domains. The compound represents a specialized chemical entity primarily intended for controlled laboratory environments rather than commercial applications.
Physical and Chemical Properties
The available data on the physical and chemical properties of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole is limited, but the following information has been compiled from the safety data sheet:
| Property | Value |
|---|---|
| Physical state | Not specified |
| Color | Not specified |
| Odor | Not specified |
| pH | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Flash Point | Not available |
| Evaporation Rate | Not available |
| Solubility | Not available |
| Vapor Pressure | Not available |
| Vapor Density | Not available |
| Relative Density | Not available |
| Refractive Index | Not available |
| Auto-ignition Temperature | Not available |
| Decomposition Temperature | Not available |
| Partition Coefficient | Not available |
Despite the limited specific data, the compound's thiazole structure suggests it likely possesses characteristics common to aromatic heterocycles, including limited water solubility and potential solubility in organic solvents. The presence of the dioxolane group may enhance its hydrogen bonding capabilities compared to simple chlorinated thiazoles.
The chemical behavior of this compound is influenced by the electron distribution across the thiazole ring, the electronegative chlorine atoms, and the cyclic acetal structure of the dioxolane group. These structural features contribute to its stability profile and potential reactivity patterns.
Stability and Reactivity
Understanding the stability and reactivity of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole is crucial for safe handling and appropriate application in research settings. According to the safety data sheet, the compound is stable under recommended temperatures and pressures, suggesting a reasonable shelf-life under proper storage conditions .
The reactivity profile indicates several important considerations:
| Parameter | Information |
|---|---|
| Chemical Stability | Stable under recommended temperatures and pressures |
| Conditions to Avoid | Dust generation |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Decomposition Products | Carbon oxides, Hydrogen chloride, Nitrogen oxides, Sulfur oxides |
| Possibility of Hazardous Reactions | Not available |
The identification of strong oxidizing agents as incompatible materials suggests potential redox sensitivity, likely due to the electron-rich nature of the thiazole ring. The hazardous decomposition products identified (carbon oxides, hydrogen chloride, nitrogen oxides, and sulfur oxides) are consistent with the elemental composition of the molecule and represent typical breakdown products for organohalogens containing nitrogen and sulfur .
The compound's stability is likely influenced by the dioxolane group, which can be susceptible to hydrolysis under acidic conditions. This structural feature may necessitate storage in moisture-controlled environments for maintaining long-term stability.
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